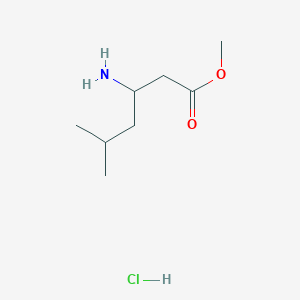
3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers (3A4HCPAC) is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a cyclic organic compound composed of three nitrogen atoms, four oxygen atoms, one carbon atom, and one carboxylic acid group. It is a mixture of two diastereomers, which are stereoisomers that are not mirror images of each other. This compound has been studied for its potential applications in synthetic organic chemistry, biochemistry, and other scientific fields.
科学研究应用
3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers has been studied for its potential applications in a variety of scientific fields. It has been used as a starting material for the synthesis of biologically active compounds, such as polyketides, terpenes, and other natural products. It has also been used in the synthesis of drugs, such as antifungal agents and antivirals. In addition, it has been studied for its potential applications in the synthesis of polymers and other materials.
作用机制
3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers has been studied for its potential applications in a variety of scientific fields. Its mechanism of action is not fully understood, but it is believed to involve the formation of a reactive intermediate, which can then undergo various reactions. It is believed that the reactive intermediate can react with other molecules to form new compounds, which can then be used in various applications.
Biochemical and Physiological Effects
3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers has been studied for its potential applications in a variety of scientific fields. Its biochemical and physiological effects are not fully understood, but it is believed to have potential applications in the treatment of various diseases. It has been studied for its potential to inhibit the growth of certain bacteria and fungi, as well as its potential to reduce inflammation and pain.
实验室实验的优点和局限性
3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers has several advantages and limitations when used in laboratory experiments. One advantage is its low cost and availability, which makes it an ideal starting material for a variety of synthetic organic chemistry experiments. However, it is also sensitive to light and air, which can limit its use in certain experiments. In addition, it is a mixture of two diastereomers, which can make it difficult to isolate and purify the desired compound.
未来方向
3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers has potential applications in a variety of scientific fields. Future research could focus on further exploring its potential to inhibit the growth of certain bacteria and fungi, as well as its potential to reduce inflammation and pain. Additionally, future research could focus on further exploring its potential applications in the synthesis of drugs, polymers, and other materials. Finally, future research could focus on further exploring its potential applications in the synthesis of biologically active compounds, such as polyketides, terpenes, and other natural products.
合成方法
3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers can be synthesized by a variety of methods. One method involves the reaction of 4-hydroxycyclopent-2-enone with isocyanic acid in the presence of a base. This reaction yields a mixture of two diastereomers of 3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers. Another method involves the reaction of ethyl cyanoacetate with 4-hydroxycyclopent-2-enone in the presence of a base. This reaction yields a single diastereomer of 3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-azido-4-hydroxycyclopentane-1-carboxylic acid involves the conversion of a commercially available starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentanone", "Sodium azide", "Sodium borohydride", "Sodium hydroxide", "Chloroacetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with sodium azide in the presence of sodium borohydride to form a mixture of diastereomers of 3-azido-4-hydroxycyclopentanone.", "Step 2: The mixture of diastereomers is then treated with chloroacetic acid and sodium hydroxide to form a mixture of diastereomers of 3-azido-4-hydroxycyclopentane-1-carboxylic acid.", "Step 3: The mixture of diastereomers is then separated using column chromatography to obtain the desired product, 3-azido-4-hydroxycyclopentane-1-carboxylic acid, mixture of diastereomers.", "Step 4: The product is then purified using recrystallization with a solvent mixture of ethyl acetate and methanol, followed by washing with water and drying to obtain the final product." ] } | |
CAS 编号 |
1824211-09-7 |
产品名称 |
3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers |
分子式 |
C6H9N3O3 |
分子量 |
171.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



